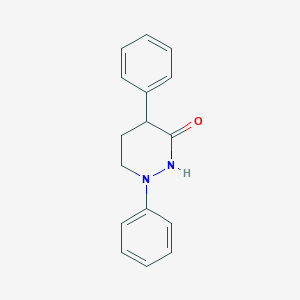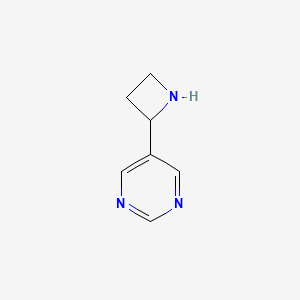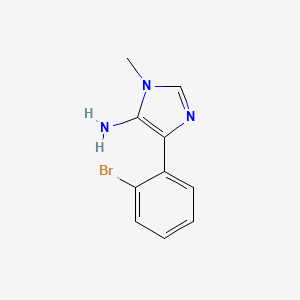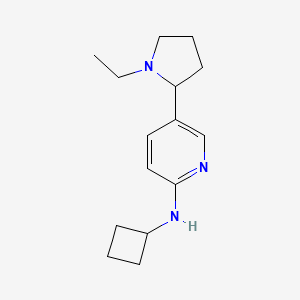
4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacterial and viral pathogens.
Materials Science: It is used in the development of energetic materials due to its thermal stability and high density.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens . The compound’s structure allows it to form hydrogen bonds and interact with active sites of target molecules, disrupting their normal function .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features.
3,5-Dimethyl-1,2,4-oxadiazole: A derivative with additional methyl groups.
4-Chloro-1,2,4-oxadiazole: A compound with a similar chloro substitution.
Uniqueness
4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H8ClN3O |
|---|---|
分子量 |
209.63 g/mol |
IUPAC名 |
4-chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline |
InChI |
InChI=1S/C9H8ClN3O/c1-5-12-9(14-13-5)7-4-6(11)2-3-8(7)10/h2-4H,11H2,1H3 |
InChIキー |
AXEWKWXWFDRYDP-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=N1)C2=C(C=CC(=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


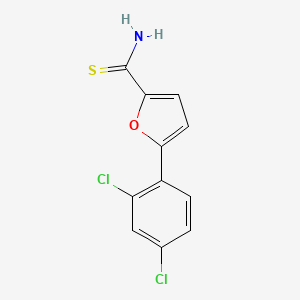
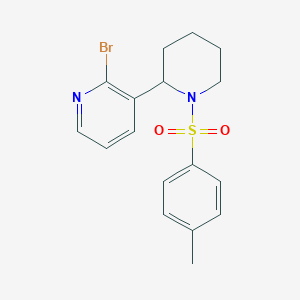

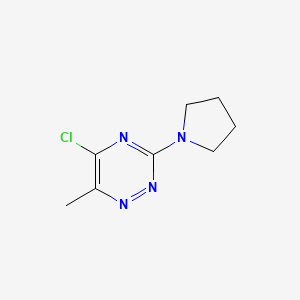
![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)

